MALT1 Protease Inhibition: SAR Trajectory from Initial Hit (IC50 1.6 μM) Demonstrates Scaffold Evolvability
In the foundational Novartis study establishing N-aryl-piperidine-4-carboxamides as a novel class of MALT1 protease inhibitors, the initial high-throughput screening hit Compound 12 (the unsubstituted phenyl parent of the 4-bromo variant) exhibited an IC50 of 1.6 μM in a biochemical MALT1 enzymatic assay and showed inhibitory activity in an NF-κB reporter gene assay in HEK293 cells as well as BCL10 cleavage inhibition in OCI-Ly3 B-cell lymphoma cells [1]. This hit served as the starting point for elaborate medicinal chemistry optimization that ultimately yielded advanced compounds with sub-micromolar to low-nanomolar potency in both biochemical and cellular assays. The 4-bromophenyl derivative represents a key intermediate in this SAR exploration trajectory and enables researchers to benchmark their own optimized derivatives against a well-characterized reference point.
| Evidence Dimension | MALT1 protease inhibitory potency (biochemical assay) |
|---|---|
| Target Compound Data | IC50 = 1.6 μM (Compound 12, N-phenyl-piperidine-4-carboxamide, the unsubstituted parent scaffold) |
| Comparator Or Baseline | Compound 40 (optimized allosteric inhibitor): IC50 = 0.01 μM |
| Quantified Difference | 160-fold improvement from the initial screening hit to the optimized lead; no direct data for the 4-bromo variant vs. optimized leads |
| Conditions | MALT1 biochemical enzymatic activity assay; NF-κB reporter gene assay in HEK293 cells; BCL10 cleavage assay in OCI-Ly3 B-cell lymphoma cells [1] |
Why This Matters
This compound is positioned at a critical inflection point on the MALT1 P4C SAR curve—sufficiently characterized to serve as a reproducible reference standard for assay development, yet amenable to further substitution at the bromophenyl position for hit-to-lead optimization campaigns.
- [1] Schlapbach A, Revesz L, Pissot Soldermann C, Zoller T, Régnier CH, Bornancin F, Radimerski T, Blank J, Schuffenhauer A, Renatus M, Erbel P, Melkko S, Heng R, Simic O, Endres R, Wartmann M, Quancard J. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorg Med Chem Lett. 2018 Jul 1;28(12):2153-2158. (Reported via scite.ai and typeset.io for IC50 values). View Source
